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Introduction
In Gram-negative bacteria, outer membrane proteins (OMPs) are synthesized in the cytoplasm

and must traverse the periplasm to be inserted into the outer membrane. The periplasmic

chaperone Skp (Seventeen kilodalton protein) plays a crucial role in this process by binding to

unfolded OMPs (uOMPs), preventing their aggregation in the aqueous periplasm, and

delivering them to the β-barrel assembly machinery (BAM) complex for proper folding and

insertion into the outer membrane.[1][2][3][4][5][6] The "holdase" function of Skp, which

maintains OMPs in a folding-competent state, is a key aspect of its chaperone activity.[3][7]

This application note provides a detailed protocol for an in vitro assay to quantify the

chaperone activity of Skp by monitoring the refolding of a model OMP. This assay is a valuable

tool for functional studies of Skp and for screening potential inhibitors that disrupt OMP

biogenesis, a promising target for novel antibiotics.

Principle of the Assay
The assay is based on the principle that unfolded OMPs, denatured in urea, will spontaneously

aggregate when diluted into an aqueous buffer. However, in the presence of functional Skp

chaperone, the aggregation of uOMPs is prevented. Skp binds to the uOMP, forming a soluble

complex and keeping the OMP in a state competent for folding.[2][3] The chaperone activity of

Skp can be quantified by monitoring the extent of OMP refolding or the prevention of

aggregation over time. OMP refolding can be tracked by several methods, including:
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SDS-PAGE Mobility Shift: Many OMPs exhibit a characteristic mobility shift on SDS-PAGE

upon folding. The folded β-barrel structure is more compact and migrates faster than the

unfolded form.[8]

Tryptophan Fluorescence: The fluorescence emission spectrum of tryptophan residues

within the OMP changes as the protein folds and these residues move into a non-polar

environment.[3][9]

Light Scattering: Aggregation of unfolded OMPs leads to an increase in light scattering,

which can be monitored spectrophotometrically.[10]

This protocol will focus on the SDS-PAGE mobility shift method due to its accessibility and

clear, quantifiable results.

Skp-Mediated OMP Refolding Pathway
The following diagram illustrates the proposed mechanism of Skp-mediated OMP refolding.
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Caption: Skp-mediated OMP folding pathway.
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The following diagram outlines the experimental workflow for the Skp chaperone activity assay.
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Caption: Workflow for the Skp chaperone activity assay.

Detailed Experimental Protocol
Materials and Reagents

Purified recombinant Skp protein

Purified recombinant OMP (e.g., OmpA, OmpT)

Urea

Tris-HCl

NaCl

SDS-PAGE gels and running buffer

Coomassie Brilliant Blue or other protein stain

Gel imaging system

Microcentrifuge tubes

Pipettes and tips

Protocol Steps
Preparation of Denatured OMP Stock:

Prepare a stock solution of the purified OMP at a concentration of 10-20 µM in a buffer

containing 8 M urea, 10 mM Tris-HCl pH 8.0.

Incubate at room temperature for at least 1 hour to ensure complete denaturation.

Refolding Reaction Setup:

Prepare the refolding buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl.
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In separate microcentrifuge tubes, set up the following reactions (example for a 100 µL

final volume):

Component Control (-Skp) Test (+Skp)

Refolding Buffer 85 µL X µL

Skp (at desired conc.) 0 µL Y µL

Total Volume 85 µL (X+Y) µL

Initiation of Refolding:

Initiate the refolding reaction by diluting the denatured OMP stock 1:20 into the reaction

tubes (e.g., add 5 µL of 20 µM denatured OMP to 95 µL of the reaction mix to get a final

OMP concentration of 1 µM).

Gently mix by pipetting. The final urea concentration should be low enough (e.g., 0.4 M) to

allow for OMP folding.[3]

Time Course and Sample Collection:

Incubate the reactions at room temperature.

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take a 20 µL aliquot from each

reaction.

Immediately mix the aliquot with 5 µL of 5x SDS-PAGE loading buffer (non-reducing and

without heating) to stop the reaction.

SDS-PAGE Analysis:

Load the samples onto an SDS-PAGE gel.

Run the gel according to standard procedures.

Stain the gel with Coomassie Brilliant Blue and destain.

Data Analysis and Quantification:
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Image the gel using a gel documentation system.

Quantify the band intensities for the folded and unfolded OMP species in each lane using

densitometry software (e.g., ImageJ).

Calculate the percentage of folded OMP at each time point for both the control and Skp-

containing reactions.

Data Presentation
The quantitative data from the densitometry analysis can be summarized in the following

tables:

Table 1: Percentage of Folded OMP Over Time

Time (minutes)
% Folded OMP
(-Skp)

% Folded OMP
(+Skp, 1:1)

% Folded OMP
(+Skp, 2:1)

% Folded OMP
(+Skp, 5:1)

0

15

30

60

120

Table 2: Effect of Skp Concentration on OMP Folding at a Fixed Time Point (e.g., 60 minutes)

Skp:OMP Molar Ratio % Folded OMP % Aggregation Prevention*

0:1 (-Skp) 0%

1:1

2:1

5:1
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*Calculated as the difference in the amount of soluble OMP (folded + unfolded) in the presence

and absence of Skp, divided by the total amount of OMP in the absence of Skp.

Troubleshooting
Issue Possible Cause Solution

No OMP folding observed,

even in the absence of Skp.
OMP is not folding competent.

Check the purity and integrity

of the OMP. Optimize refolding

buffer conditions (pH, salt

concentration).

High levels of aggregation in

all samples.
OMP concentration is too high.

Decrease the final OMP

concentration in the refolding

reaction.

No difference between control

and Skp-containing samples.

Skp is inactive. Skp:OMP ratio

is too low.

Verify the activity of the Skp

preparation. Increase the

molar ratio of Skp to OMP.

Smearing of bands on SDS-

PAGE.

Protein degradation or

aggregation during sample

preparation.

Keep samples on ice and add

protease inhibitors to the lysis

buffer during protein

purification.

Conclusion
This application note provides a robust and reproducible method for assessing the chaperone

activity of bacterial Skp. The assay is adaptable for studying the effects of different OMP

substrates, mutations in Skp or the OMP, and for screening for small molecule inhibitors of the

Skp-OMP interaction. The detailed protocol and data analysis guidelines will enable

researchers to effectively utilize this assay in their studies of bacterial outer membrane

biogenesis and in the development of novel antibacterial agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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